1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Description
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound featuring pyrazole rings substituted with nitro, iodo, and methyl groups
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN5O3/c1-6-11(13)8(3)16(14-6)5-10(19)17-9(4)12(18(20)21)7(2)15-17/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHADVLBFKODGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C(=C(C(=N2)C)I)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of nitro and iodo substituents. The final step involves coupling the two pyrazole rings through an ethanone linker. Common reagents used in these reactions include nitrating agents, iodine sources, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of copper(I) iodide as a catalyst.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro and iodo substituents may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Lacks the ethanone linker and iodo substituent.
4-IODO-3,5-DIMETHYL-1H-PYRAZOLE: Lacks the nitro substituent and ethanone linker.
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Lacks the nitro and iodo substituents.
Uniqueness
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both nitro and iodo substituents on the pyrazole rings, as well as the ethanone linker. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
